4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor of Bruton’s tyrosine kinase (BTK). BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising preclinical activity in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mechanism of Action
Target of Action
Compounds with a piperazine moiety, like “4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide”, are often associated with a variety of biological activities. They can interact with various targets in the body, including enzymes, receptors, and ion channels .
Mode of Action
The mode of action of such compounds often involves binding to their target, which can lead to a change in the target’s activity. The piperazine ring and the phenyl group in “this compound” could potentially interact with the target’s active site, leading to changes in its function .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on its specific target. Compounds with similar structures have been reported to exhibit antimicrobial, antipsychotic, and antifungal activities, suggesting they might affect pathways related to these biological processes .
Advantages and Limitations for Lab Experiments
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide has several advantages for use in lab experiments, including its potency and selectivity for BTK, as well as its ability to induce apoptosis and inhibit BCR signaling in B-cell malignancies. However, this compound also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Future Directions
For research on 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide include clinical trials in B-cell malignancies, as well as further preclinical studies to investigate its potential for combination therapy with other targeted agents. Additionally, research is needed to better understand the mechanisms of resistance to BTK inhibitors, including this compound, in order to develop strategies to overcome resistance and improve patient outcomes.
Synthesis Methods
The synthesis of 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide involves a multistep process, starting with the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(4-phenylpiperazin-1-yl)propylamine to give the desired product.
Scientific Research Applications
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide has been extensively studied in preclinical models of B-cell malignancies, where it has shown potent activity both as a single agent and in combination with other therapies. In CLL, this compound has been shown to induce apoptosis and inhibit BCR signaling, leading to decreased proliferation and survival of CLL cells. In MCL and DLBCL, this compound has been shown to inhibit proliferation and induce cell death in vitro and in vivo.
properties
IUPAC Name |
4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-14-16(24-20-19-14)17(23)18-8-5-9-21-10-12-22(13-11-21)15-6-3-2-4-7-15/h2-4,6-7H,5,8-13H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZGRPKSFWZOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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